

EDI048: Application Notes and Protocols for In Vitro Studies

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Compound of Interest

Compound Name: EDI048

Cat. No.: B12380597

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Introduction

EDI048 is a first-in-class, orally administered "soft drug" designed to treat pediatric cryptosporidiosis, a diarrheal disease caused by the protozoan parasites *Cryptosporidium parvum* and *Cryptosporidium hominis*.^{[1][2]} Developed by Novartis, **EDI048** is a potent and selective inhibitor of *Cryptosporidium* phosphatidylinositol 4-kinase (PI(4)K), an enzyme essential for parasite membrane synthesis and replication.^{[1][2]} Its "soft drug" design allows for high concentrations in the gastrointestinal tract, the site of infection, while minimizing systemic exposure through rapid metabolism in the liver.^{[1][2][3]} This targeted approach aims to provide a safe and effective treatment for vulnerable pediatric populations.^[3]

These application notes provide a summary of the in vitro properties of **EDI048** and detailed protocols for its study in a laboratory setting.

Data Presentation

In Vitro Activity of EDI048

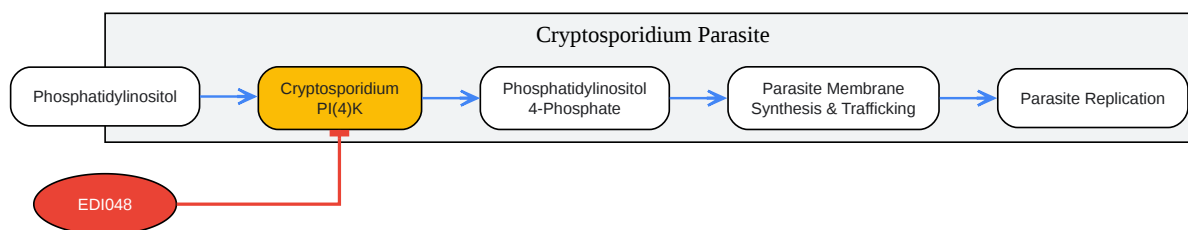
Parameter	Species/Cell Line	Value	Reference
PI(4)K Inhibition (IC50)	Cryptosporidium	3.3 nM	[4]
Cytopathic Effect (EC50)	C. parvum in HCT-8 cells	47 nM	[4]
C. hominis in HCT-8 cells	50 nM	[4]	
Parasitocidal Activity	C. parvum	27 nM (max activity)	[4]

In Vitro Metabolism and Pharmacokinetics of EDI048

Parameter	System	Value	Reference
Metabolism Half-life (t _{1/2})	Human Hepatocytes	< 3 min	[4]
Plasma Protein Binding	Human	95.3%	[4]
Dog	96.3%	[4]	

Signaling Pathway

EDI048 acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5] This enzyme is crucial for the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes and a regulator of membrane trafficking. By inhibiting PI(4)K, **EDI048** disrupts parasite membrane synthesis, which is vital for its replication and survival.[1]



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Caption: Mechanism of action of **EDI048**.

Experimental Protocols

Cryptosporidium in vitro Culture and Infection of HCT-8 Cells

This protocol describes the propagation of *Cryptosporidium parvum* or *hominis* in the human ileocecal adenocarcinoma cell line HCT-8.

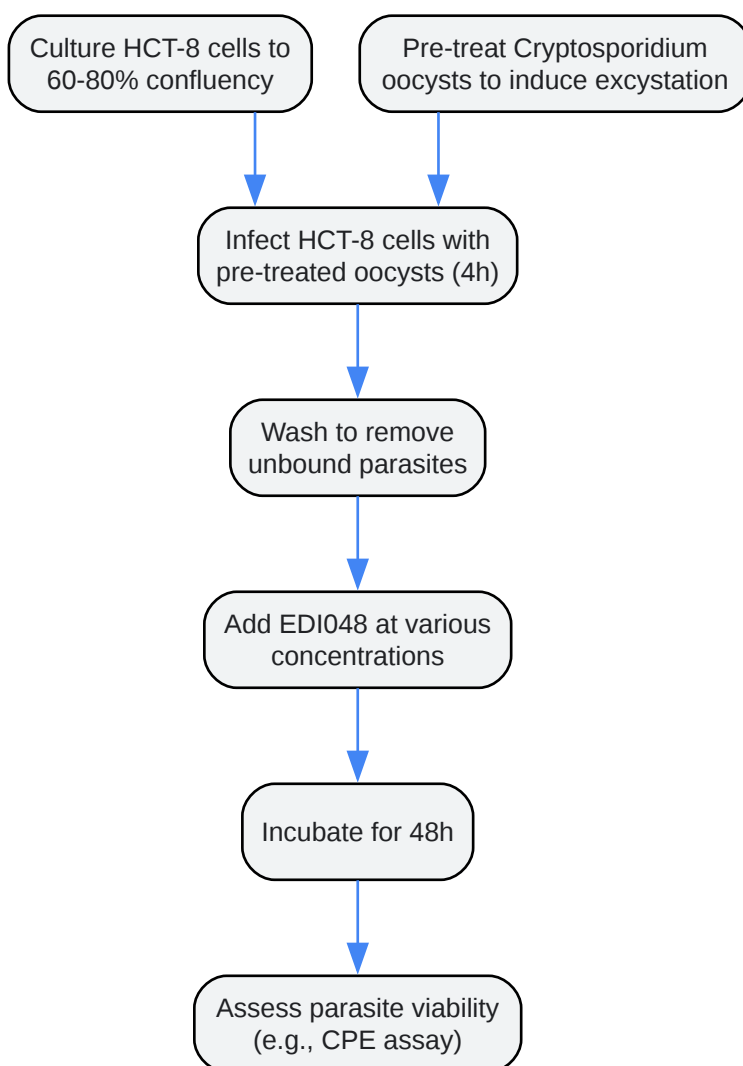
Materials:

- HCT-8 cells (ATCC CCL-244)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- L-glutamine
- HEPES buffer
- *Cryptosporidium* oocysts
- 10 mM HCl
- 200 μ M sodium taurocholate

- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Culture: Maintain HCT-8 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 15 mM HEPES at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.
- Oocyst Preparation: To promote excystation, pre-treat *Cryptosporidium* oocysts with 10 mM HCl for 10 minutes at 37°C, followed by incubation with 200 µM sodium taurocholate for 10 minutes at 15°C.[6]
- Infection: Seed HCT-8 cells in 96-well plates to achieve 60-80% confluency. Add the pre-treated oocysts to the wells at a desired multiplicity of infection (e.g., 10⁵ oocysts/well).[6]
- Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for parasite invasion.[6]
- Washing: After the infection period, gently wash the cell monolayers with PBS to remove unexcysted oocysts and free sporozoites.[6]
- Drug Treatment: Add fresh culture medium containing serial dilutions of **EDI048** or vehicle control (DMSO) to the infected cells.



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Caption: Experimental workflow for in vitro infection.

Cytopathic Effect (CPE) Assay

This assay indirectly measures the anti-cryptosporidial activity of **EDI048** by quantifying the viability of the host HCT-8 cells.

Materials:

- Infected HCT-8 cells treated with **EDI048** (from Protocol 1)
- CellTiter-Glo® 2.0 Assay kit (or similar ATP-based viability assay)

- Luminometer

Procedure:

- Incubation: Following 48 hours of incubation with **EDI048**, allow the 96-well plates to equilibrate to room temperature.
- Reagent Addition: Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.
- Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: The reduction in cytopathic effect (i.e., increased cell viability) is proportional to the anti-cryptosporidial activity of **EDI048**. Calculate EC50 values by plotting the luminescence signal against the log of the **EDI048** concentration.

PI(4)K Inhibition Assay

This biochemical assay measures the direct inhibitory effect of **EDI048** on *Cryptosporidium* PI(4)K activity.

Materials:

- Recombinant *Cryptosporidium* PI(4)K enzyme
- PI(4)P substrate
- ATP
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- Luminometer

Procedure:

- **Reaction Setup:** In a 96-well plate, combine the PI(4)K enzyme, PI(4)P substrate, and kinase assay buffer.
- **Inhibitor Addition:** Add serial dilutions of **EDI048** or vehicle control to the reaction wells and pre-incubate for 10 minutes at room temperature.
- **Initiate Reaction:** Start the kinase reaction by adding ATP to each well. Incubate for 1 hour at room temperature.
- **ADP Detection:** Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
- **Measurement:** Measure the luminescence, which is proportional to the amount of ADP generated and thus the PI(4)K activity.
- **Data Analysis:** Calculate the percent inhibition of PI(4)K activity at each **EDI048** concentration and determine the IC50 value.

In Vitro Metabolism Assay using Human Liver Microsomes or Hepatocytes

This protocol assesses the metabolic stability of **EDI048**.

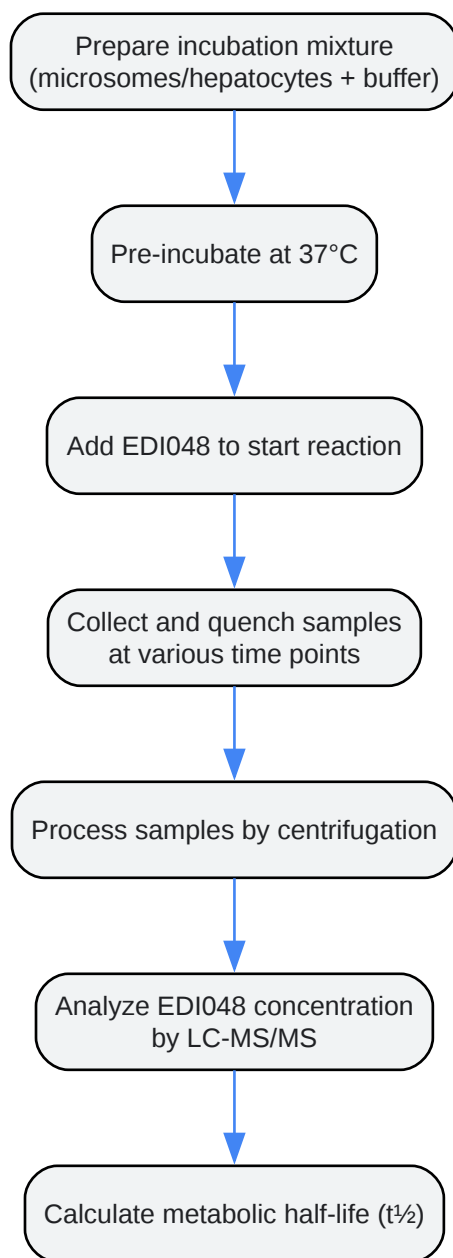
Materials:

- Cryopreserved human liver microsomes or hepatocytes
- NADPH regenerating system (for microsomes)
- Incubation buffer (e.g., potassium phosphate buffer)
- **EDI048**
- Acetonitrile (for reaction quenching)

- LC-MS/MS system

Procedure:

- Preparation: Thaw the cryopreserved microsomes or hepatocytes according to the supplier's instructions. Prepare the incubation mixture containing the buffer and either the microsomes and NADPH regenerating system or the hepatocyte suspension.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add **EDI048** to the mixture to start the metabolic reaction.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
- Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the remaining concentration of **EDI048** in the supernatant at each time point using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of remaining **EDI048** against time. The slope of the linear regression line corresponds to the elimination rate constant, from which the in vitro half-life ($t_{1/2}$) can be calculated.



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Caption: Workflow for in vitro metabolism assay.

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